BenchChemオンラインストアへようこそ!

3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

3-((6-Methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide (CAS 1251708-56-1) is a synthetic organic compound classified as a pyridazine-containing benzamide, with molecular formula C18H16N4O2 and molecular weight 320.3 g/mol. The compound is deposited in PubChem under CID 52416949 and bears the synonym AKOS024525739.

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 1251708-56-1
Cat. No. B2441732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide
CAS1251708-56-1
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)OC3=NN=C(C=C3)C
InChIInChI=1S/C18H16N4O2/c1-12-8-9-19-16(10-12)20-18(23)14-4-3-5-15(11-14)24-17-7-6-13(2)21-22-17/h3-11H,1-2H3,(H,19,20,23)
InChIKeyGIJAACGSYJNFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((6-Methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide (CAS 1251708-56-1): Structural Classification and Procurement Baseline


3-((6-Methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide (CAS 1251708-56-1) is a synthetic organic compound classified as a pyridazine-containing benzamide, with molecular formula C18H16N4O2 and molecular weight 320.3 g/mol [1]. The compound is deposited in PubChem under CID 52416949 and bears the synonym AKOS024525739 [1]. It belongs to a broader chemotype of pyridazinylbenzamide derivatives that have been explored as kinase inhibitors, particularly as LRRK2 inhibitors and spleen tyrosine kinase (Syk) inhibitors [2][3]. The compound exhibits a calculated XLogP3-AA of 2.6, a topological polar surface area of 77 Ų, and 4 rotatable bonds [1]. However, no primary research paper or patent was identified that directly reports biological activity data (e.g., IC50, Ki) for this specific compound.

Why Generic Substitution Fails for 3-((6-Methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide (CAS 1251708-56-1)


Within the pyridazinylbenzamide chemotype, even minor structural changes produce profound shifts in kinase selectivity, potency, and pharmacokinetic profiles. For example, in the 5-substituted-N-pyridazinylbenzamide series, close analogs with single-atom variations in substituents exhibited dramatically different LRRK2 IC50 values—from single-digit nanomolar to inactive—and differential CNS penetration driven by unbound fraction (f_u) in brain [1]. The specific combination of a 6-methylpyridazin-3-yl ether linkage at the benzamide 3-position with a 4-methylpyridin-2-yl amide moiety in CAS 1251708-56-1 is structurally distinct from the most extensively characterized LRRK2 inhibitors (e.g., compounds 18 and 23 from Ding et al. 2019) and from Syk inhibitor pyridazine amides [2], making simple functional interchange between in-class compounds scientifically invalid without direct comparative data.

Quantitative Differentiation Evidence for 3-((6-Methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide (CAS 1251708-56-1): A Critical Appraisal


Molecular Recognition Differentiation: Hydrogen Bond Acceptor Capacity Relative to Core Pyridazinylbenzamide Scaffolds

CAS 1251708-56-1 possesses 5 hydrogen bond acceptor (HBA) sites versus 4 HBA sites for the simpler core scaffold 3-((6-methylpyridazin-3-yl)oxy)benzamide (CAS 1251563-85-5) [1]. The additional HBA site is contributed by the pyridine nitrogen of the 4-methylpyridin-2-yl amide moiety, which may alter kinase ATP-binding pocket interactions and selectivity profiles relative to analogs lacking this heterocyclic amide substituent. In the broader LRRK2 inhibitor series, variation in HBA count correlated with shifts in kinome selectivity [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Lipophilicity and Property Forecast Index Differentiation from Polar Pyridazinylbenzamide Analogs

The target compound exhibits a computed XLogP3-AA of 2.6 [1]. By comparison, the more polar analog 3-((6-methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide (CAS 1421490-73-4, C20H19N7O3) incorporates a morpholinopyrimidine group, predicted to have XLogP3-AA approximately 0.5–1.0, reflecting significantly lower lipophilicity [2]. In the context of CNS-targeted LRRK2 inhibitors, lipophilicity and the associated unbound fraction in brain (f_u,brain) were critical determinants of in vivo efficacy, with compound 18 (XLogP ~2.5) achieving brain penetration and significant pSer935 LRRK2 inhibition at 5 mg/kg/h IV infusion in rat [3].

Drug Design ADME Prediction Central Nervous System Penetration

Topological Polar Surface Area and Its Implications for Oral Bioavailability Versus In-Class Comparators

The target compound has a topological polar surface area (TPSA) of 77 Ų [1], which falls within the favorable range for oral bioavailability (<140 Ų per Veber's rules) [2]. The simpler amide analog 3-((6-methylpyridazin-3-yl)oxy)benzamide (CAS 1251563-85-5) has a lower TPSA of approximately 64 Ų due to the absence of the pyridyl ring, while the morpholinopyrimidine-substituted analog (CAS 1421490-73-4) is expected to have a TPSA >100 Ų . In the broader Syk inhibitor pyridazine amide series, compounds with TPSA values near 80 Ų demonstrated acceptable oral bioavailability in rat [3].

Oral Bioavailability Drug-likeness Veber Rules

Rotatable Bond Count as a Determinant of Ligand Efficiency Versus Rigid Pyridazinylbenzamide Analogs

CAS 1251708-56-1 possesses 4 rotatable bonds [1], which is intermediate between the more rigid analog 3-((6-methylpyridazin-3-yl)oxy)benzamide (CAS 1251563-85-5, 3 rotatable bonds) and the more flexible analog N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide (CAS 1797968-51-4, 7 rotatable bonds) [2]. In kinase inhibitor optimization, rotatable bond count correlates inversely with ligand efficiency (LE) and can affect target selectivity; compounds with ≤5 rotatable bonds generally maintain better drug-likeness profiles [3]. In the LRRK2 inhibitor series, compounds with 3–4 rotatable bonds retained both potency and favorable ADME properties [4].

Ligand Efficiency Conformational Flexibility Medicinal Chemistry Optimization

Patent Landscape Positioning: Structural Novelty Within the LRRK2 Pyridazinylbenzamide IP Space

A survey of key LRRK2 pyridazinylbenzamide patents (US10174016, US10202369, US10472354) reveals that the predominant exemplified compounds feature either a 5-substituted benzamide core with N-pyridazinyl linkage or a 3-((6-methylpyridazin-3-yl)oxy) group combined with pyrimidine-containing amides [1][2]. The specific combination found in CAS 1251708-56-1—3-((6-methylpyridazin-3-yl)oxy) ether linkage plus N-(4-methylpyridin-2-yl)amide—was not identified in the exemplified compounds of these patents, suggesting it occupies a distinct region of chemical space [1]. This could provide freedom-to-operate advantages or serve as a structurally differentiated tool compound for target validation.

Intellectual Property Kinase Inhibitor Patents Chemical Space Analysis

Recommended Application Scenarios for 3-((6-Methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide (CAS 1251708-56-1) Based on Available Evidence


Prospective Kinase Selectivity Profiling as a Structurally Distinct Pyridazinylbenzamide Probe

Given that the compound occupies a unique position within pyridazinylbenzamide chemical space—combining a 3-ether linkage with a 4-methylpyridin-2-yl amide—it is best suited as a structurally differentiated probe for kinase selectivity panels (e.g., DiscoverX KINOMEscan or similar broad profiling). Its HBA count of 5 and XLogP3-AA of 2.6 place it between fully characterized LRRK2 inhibitors (e.g., compounds 18/23 from Ding et al. 2019) and more polar Syk inhibitor pyridazine amides (Lucas et al. 2014), potentially yielding a distinct selectivity fingerprint [1][2]. However, users must commission de novo profiling, as no published selectivity data exist for this specific compound [3].

In Silico Docking and Structure-Based Drug Design Starting Point

The compound's moderate molecular weight (320.3 Da), 4 rotatable bonds, and TPSA of 77 Ų make it a computationally tractable starting point for structure-based drug design [1]. Its 6-methylpyridazin-3-yl ether motif is a recognized kinase hinge-binding scaffold, while the 4-methylpyridin-2-yl amide offers a vector for extension into solvent-exposed or selectivity pockets. Docking studies against published LRRK2 (e.g., PDB 6VNO) or Syk (e.g., PDB 4FZ7) crystal structures can generate testable hypotheses before committing to synthesis or procurement of larger analog libraries [2][3].

Physicochemical Benchmarking for CNS-Penetrant Kinase Inhibitor Programs

With XLogP3-AA of 2.6 and TPSA of 77 Ų, CAS 1251708-56-1 falls within the favorable range for CNS drug candidates [1]. In the LRRK2 CNS program, compound 18 with similar XLogP (~2.5) achieved brain penetration and significant target engagement (pSer935 LRRK2 reduction) in rat brain at 5 mg/kg/h IV infusion [2]. This compound could serve as a benchmark for CNS MPO (Multiparameter Optimization) score calculations and for validating in silico CNS penetration models, provided that experimental brain-to-plasma ratio and f_u,brain data are generated [2].

Patent Circumvention and IP Due Diligence for Pyridazinylbenzamide-Based Kinase Programs

Based on the current analysis, CAS 1251708-56-1 does not appear as an exemplified compound in the major LRRK2 pyridazinylbenzamide patent families (US10174016, US10202369, US10472354) [1]. This structural distinctiveness may be leveraged for freedom-to-operate assessments or as a basis for new composition-of-matter claims, particularly if subsequent biological profiling reveals unexpected target selectivity or potency. Patent landscape analysis should be updated as new filings emerge [1].

Quote Request

Request a Quote for 3-((6-methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.